
trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide: is a chemical compound known for its unique structure and properties It belongs to the quinolizinium family, characterized by a bicyclic structure with nitrogen atoms
Vorbereitungsmethoden
The synthesis of trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide involves several steps. One common method includes the reaction of octahydroquinolizine with diphenylmethylene bromide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolizinium derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinolizinium compounds.
Wissenschaftliche Forschungsanwendungen
trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various quinolizinium derivatives, which are studied for their unique chemical properties.
Biology: Researchers investigate its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other quinolizinium compounds, trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide stands out due to its unique diphenylmethylene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds include:
- 2H-Quinolizinium, octahydro-2-(diphenylmethylene)-5-methyl-, bromide
- 2H-Quinolizinium,3-(diphenylmethylene)octahydro-5-methyl-, bromide .
Eigenschaften
| 71731-56-1 | |
Molekularformel |
C23H28BrN |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
7-benzhydrylidene-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |
InChI |
InChI=1S/C23H28N.BrH/c1-24-17-9-8-14-22(24)16-15-21(18-24)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-7,10-13,22H,8-9,14-18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SRRDOBNHCWSBSA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


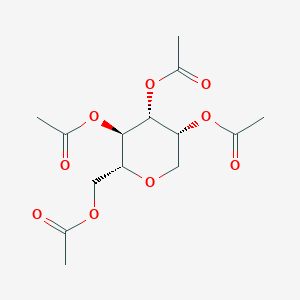
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12293223.png)
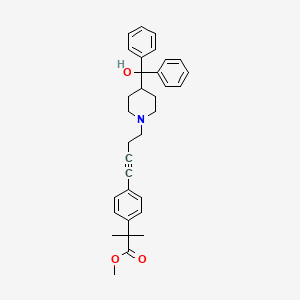

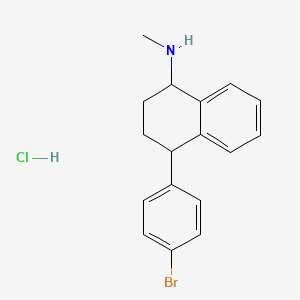
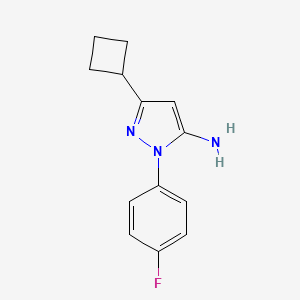
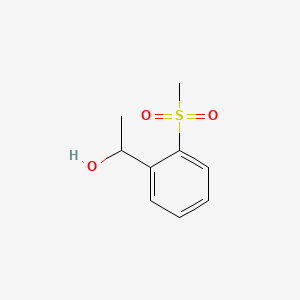
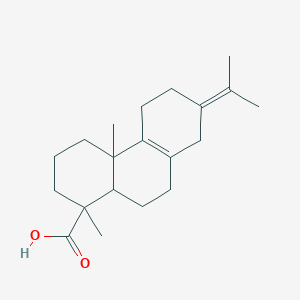
![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
